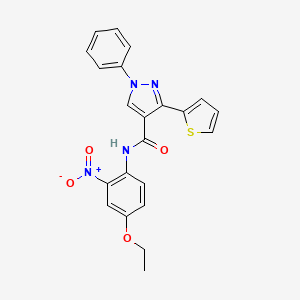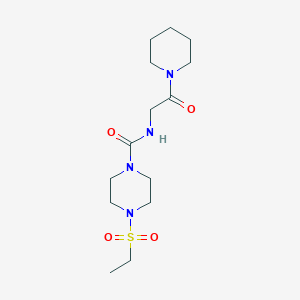
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide, also known as BZM055, is a novel compound that has been developed for its potential use as a therapeutic agent. BZM055 belongs to the class of benzimidazole sulfonamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide is not fully understood. However, it is believed that 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide exerts its anti-cancer and anti-viral effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is required for the survival of HIV-infected cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and has been implicated in the development of cancer.
Biochemical and Physiological Effects:
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of HIV by blocking the entry of the virus into the host cell. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that it has been shown to exhibit a wide range of biological activities, which makes it a potentially useful therapeutic agent for the treatment of cancer, HIV, and other diseases. However, one of the limitations of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of cancer and HIV. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide could be used as a starting point for the development of new benzimidazole sulfonamide compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide involves the reaction of 5-aminobenzimidazole with butyl isocyanate to form 2-(1-butylbenzimidazol-2-yl)amine. This intermediate is then reacted with chlorosulfonic acid to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfonic acid. The final step involves the reaction of the sulfonic acid with 3-methylbutanoyl chloride and ammonia to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide.
Aplicaciones Científicas De Investigación
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S2/c1-4-5-8-22-13-7-6-11(28(19,25)26)9-12(13)20-17(22)27-14(10(2)3)15(23)21-16(18)24/h6-7,9-10,14H,4-5,8H2,1-3H3,(H2,19,25,26)(H3,18,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVSVFWIQCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SC(C(C)C)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)


![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)

![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)

![N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B7543164.png)
![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)

![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)